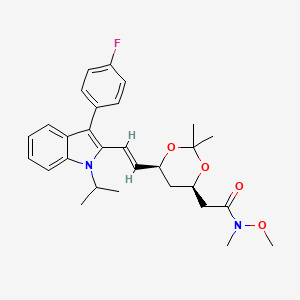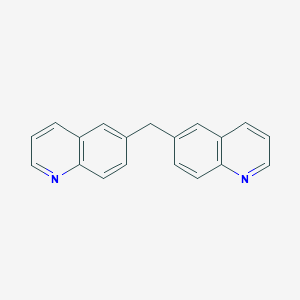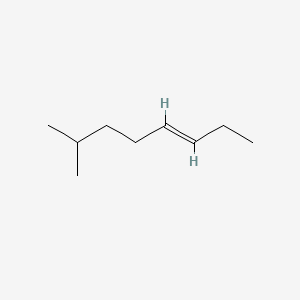![molecular formula C9H10FIN2O4 B11826502 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound with a unique structure that combines a fluorinated oxolane ring with a pyrimidine-2,4-dione moiety
Métodos De Preparación
The synthesis of 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected ribose derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the oxolane ring is achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Iodination: The iodination at the 5-position is carried out using iodine and a suitable oxidizing agent.
Cyclization: The oxolane ring is formed through a cyclization reaction, often using a base like sodium hydride.
Pyrimidine Coupling: The final step involves coupling the oxolane intermediate with a pyrimidine-2,4-dione derivative under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.
Biology: The compound is used in biochemical assays to study enzyme interactions and nucleic acid modifications.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: The compound is investigated for its potential use in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the iodine atom facilitates its incorporation into biological systems. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid replication by incorporating into DNA or RNA strands.
Comparación Con Compuestos Similares
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with similar compounds such as:
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: This compound lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: This compound has a perfluorohexyl group, which significantly alters its physical and chemical properties.
2-thioadenosine: This compound has a similar nucleoside structure but contains a sulfur atom instead of iodine, leading to different biological interactions.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10FIN2O4 |
|---|---|
Peso molecular |
356.09 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
QLNYKCHAXHDXHT-CCXZUQQUSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CI)O)F |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)




